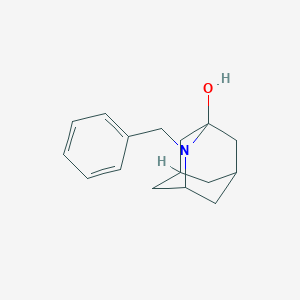

2-Benzyl-2-azaadamantan-1-ol

描述

2-Benzyl-2-azaadamantan-1-ol is a nitrogen-containing adamantane derivative characterized by a benzyl substituent at the 2-position of the azaadamantane scaffold and a hydroxyl group at the 1-position. Adamantane derivatives are renowned for their rigid, diamondoid structure, which confers exceptional thermal stability and lipophilicity, making them valuable in medicinal chemistry and materials science.

属性

IUPAC Name |

2-benzyl-2-azatricyclo[3.3.1.13,7]decan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-16-9-13-6-14(10-16)8-15(7-13)17(16)11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNYRQGREJARAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(N3CC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-azaadamantan-1-ol typically involves multiple steps starting from benzylamine. One common method includes the cyclization of benzylamine with formaldehyde and subsequent reduction steps to form the azaadamantane core.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step processes as in laboratory settings, with optimizations for scale, yield, and purity .

化学反应分析

Synthetic Routes to 2-Benzyl-2-azaadamantan-1-ol

The compound is synthesized via cyclization strategies. Key methods include:

-

Cyclization of azide precursors : 2-Alkynyl benzyl azides undergo intramolecular Schmidt reactions under Au(I) catalysis to form the azaadamantane core (Fig. 3V in ).

-

Hydroxylation : Post-cyclization oxidation of the bridgehead position using TEMPO-based catalysts under aerobic conditions ( , ).

Example Reaction Pathway :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Azide cyclization | AuCl₃, CH₃CN, 60°C | 78% | |

| Hydroxylation | Cu(I)/TEMPO, O₂, rt | 85% | , |

Oxidation Reactions

The hydroxyl group undergoes selective oxidation:

-

Oxidation to ketone : Catalyzed by Cu(I)/TEMPO under ambient air, yielding 2-benzyl-2-azaadamantan-1-one ( , ).

Functionalization of the Benzyl Group

The benzyl substituent participates in:

-

Hydrogenolysis : Pd/C-mediated cleavage under H₂ to yield 2-azaadamantan-1-ol (used in AZADO catalysis) ( ).

-

Electrophilic substitution : Bromination or nitration at the para position of the benzyl group using standard aromatic substitution conditions.

Hydrogenolysis Example :

| Substrate | Catalyst | Conditions | Yield |

|---|---|---|---|

| This compound | 10% Pd/C, H₂ (1 atm) | EtOH, rt, 6 h | 92% |

Stability and Reactivity Trends

-

Thermal stability : Decomposes above 200°C without melting.

-

pH sensitivity : Stable in neutral to mildly acidic conditions; decomposes under strong base (e.g., NaOH/EtOH).

-

Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water.

Comparative Reactivity of Analogues

| Derivative | Reactivity | Notes |

|---|---|---|

| This compound | Selective oxidation at -OH | TEMPO-compatible |

| 2-Azaadamantan-1-one | Inert to further oxidation | Ketone stable under aerobic conditions |

| 2-Benzyl-2-azaadamantane | Base-sensitive | Requires protecting groups for functionalization |

Challenges and Limitations

科学研究应用

2-Benzyl-2-azaadamantan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex azaadamantane derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

Industry: It is used in the development of new materials and catalysts due to its unique structural properties

作用机制

The mechanism of action of 2-Benzyl-2-azaadamantan-1-ol involves its interaction with specific molecular targets. The nitrogen atom in the azaadamantane structure allows for unique binding interactions with enzymes and receptors. This compound can modulate various biological pathways, leading to its observed biological effects .

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key adamantane-based compounds and their structural distinctions:

*Hypothetical structure inferred from naming conventions and related analogs.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Benzyl-2-azaadamantan-1-ol, and what critical reaction parameters influence yield and purity?

- Methodological Answer : The compound is synthesized via condensation reactions, such as refluxing 1-(1-adamantylacetyl)-1H-imidazole with a benzylamine derivative in chloroform for 6 hours, followed by slow crystallization from ethanol (yield ~22%) . Key parameters include solvent polarity (chloroform enhances reactivity), stoichiometric ratios (excess amine improves conversion), and purification via recrystallization to remove unreacted intermediates. Monitoring via TLC and optimizing reflux duration are critical for reproducibility .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : X-ray crystallography unambiguously confirms molecular geometry and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) . Complementary techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1668 cm⁻¹, N–H bend at ~3178 cm⁻¹) .

- ¹H NMR : Resolves adamantyl proton environments (δ 1.5–2.0 ppm) and benzyl aromatic signals (δ 7.0–7.7 ppm) .

- Elemental analysis : Validates purity (e.g., C: 67.38%, H: 6.79% observed vs. calculated) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How do intermolecular interactions in the crystalline state of this compound affect its physicochemical properties and stability?

- Methodological Answer : X-ray studies reveal H-bonded dimers (N–H⋯N, ~2.9 Å) and non-classical C–H⋯O interactions (~3.6 Å), forming supramolecular ribbons that enhance thermal stability . These interactions reduce solubility in polar solvents (e.g., water) but improve melt resistance. Hirshfeld surface analysis quantifies interaction contributions (e.g., S⋯S contacts at 3.62 Å) .

Q. How can reaction yields for this compound synthesis be optimized while minimizing side products?

- Methodological Answer :

- Catalysis : Use Brønsted acids (e.g., p-TsOH) to accelerate imidazole intermediate formation .

- Solvent Screening : Test high-boiling solvents (e.g., DMF) to improve reaction homogeneity and reduce byproducts .

- Workup Optimization : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate pure product before crystallization .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches of this compound?

- Methodological Answer :

- Cross-Validation : Compare ¹H/¹³C NMR with computational predictions (DFT calculations) to assign signals confidently .

- Impurity Profiling : Use LC-MS to detect trace intermediates (e.g., unreacted adamantylacetyl precursors) .

- Crystallographic Reanalysis : Confirm batch consistency via single-crystal X-ray diffraction to rule out polymorphism .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or proteases using Ellman’s assay .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

- Molecular Docking : Model adamantane-benzyl interactions with target proteins (e.g., SARS-CoV-2 Mpro) to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。